molecular formula C26H23F2N3O3 B1670418 Dibenzazepine CAS No. 209984-56-5

Dibenzazepine

Cat. No. B1670418
CAS RN: 209984-56-5
M. Wt: 463.5 g/mol
InChI Key: QSHGISMANBKLQL-OWJWWREXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzazepine, also known as iminostilbene, is a chemical compound with two benzene rings fused to an azepine ring . Many pharmaceuticals, such as carbamazepine, oxcarbazepine, and depramine, are based on a this compound structure .


Synthesis Analysis

This compound derivatives have been synthesized via a new process of four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, isoquinoline, and potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2 in water at room temperature .


Molecular Structure Analysis

This compound has a heterocyclic system and related molecules with a single 10,11-bond are important templates for well-prescribed drug molecules, notably carbamazepine (anticonvulsant), clomipramine, and imipramine (antidepressants) .


Chemical Reactions Analysis

Benzazepine derivative is synthesized via a new process of four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, isoquinoline, and potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2 in water at room temperature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 463.48 and a CAS number of 209984-56-5 . It is stored at -20°C in powder form for 3 years and at -80°C in solvent for 1 year .

Scientific Research Applications

  • Catalyzed Synthesis of Dibenzazepine Derivatives : A study by Stopka et al. (2015) introduced a copper(I)-catalyzed oxidative C-H bond functionalization method for producing tricyclic dibenzazepines. This approach offers a simpler and more efficient pathway for synthesizing these compounds, which are significant in both pharmaceuticals and academic research (Stopka et al., 2015).

  • Biological Activities of this compound Analogs : Rao et al. (2010) synthesized new analogs of dibenzazepines, showing a variety of biological activities, including antidepressant, anticonvulsant, and antimicrobial properties (Rao et al., 2010).

  • Anti-Cancer Properties : Kastrinsky et al. (2015) reengineered phenothiazine and this compound tricyclics to enhance their anti-cancer potency while reducing neurotropic effects. This led to the development of new leads, such as RTC-5, which showed efficacy against EGFR-driven cancers without the side effects of parent molecules (Kastrinsky et al., 2015).

  • Pharmacological Activities Review : Panneerselvam (2012) reviewed various pharmacological activities of this compound derivatives, highlighting their antimicrobial, antiviral, analgesic, anticonvulsant, antidepressant, anticancer, antidiabetic, and antioxidant properties (Panneerselvam, 2012).

  • Role in Epilepsy Treatment : A study by Lawthom et al. (2018) explored the use of this compound agents in epilepsy, particularly focusing on eslicarbazepine acetate. They found that it differs from other this compound agents in terms of effectiveness and tolerability (Lawthom et al., 2018).

  • enzyme involved in Alzheimer's disease. Their research led to the development of potent analogs, which may have implications for therapeutic interventions in neurodegenerative diseases (Al-Tel et al., 2009).
  • Antitumor Agents : Al-Qawasmeh et al. (2009) synthesized a series of this compound compounds that demonstrated inhibitory effects on tumor cell proliferation. These compounds particularly caused G(0)-G(1) phase cell cycle arrest, indicating their potential as antitumor agents (Al-Qawasmeh et al., 2009).

  • Incretin-Producing Cell Development : Petersen et al. (2015) explored the hypothesis that increasing intestinal L cells, which produce glucagon-like peptide-1, could enhance insulin responses and improve glucose tolerance. They found that this compound, as a γ-secretase inhibitor, increased L cell numbers and subsequently improved glucose tolerance in a diabetic mouse model (Petersen et al., 2015).

  • Photocatalytic Synthesis : Liu et al. (2019) developed a metal-free photocatalytic protocol for constructing difluoro-containing dibenzazepines. This method is environmentally benign and effective at room temperature under visible light, presenting an efficient way to synthesize these derivatives (Liu et al., 2019).

  • Photoreversible Thiol-Ene Networks : Bener et al. (2020) reported the use of N-acyl this compound photochemistry in creating photoreversible thiol-ene networks. Their study demonstrated the potential of ADBA-based networks in material science applications, including reversible bonding and cleavage processes (Bener et al., 2020).

Mechanism of Action

Mode of Action

YO-01027 interacts with its targets, APP and Notch, by inhibiting their cleavage. The IC50 values for Notch and APPL cleavage are 2.92 and 2.64 nM, respectively . This means that YO-01027 can effectively inhibit γ-secretase at very low concentrations.

Biochemical Pathways

The primary biochemical pathway affected by YO-01027 is the Notch signaling pathway. By inhibiting γ-secretase, YO-01027 prevents the cleavage of Notch, thereby suppressing Notch signaling . This can have various downstream effects, depending on the specific cellular context. For example, in certain types of cells, Notch signaling promotes cell proliferation, so inhibiting this pathway could potentially slow down the growth of these cells.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. More research would be needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of YO-01027.

Result of Action

The inhibition of γ-secretase by YO-01027 leads to a significant reduction in both brain and plasma Aβ40 levels by 72% in Tg2576 mutant APP transgenic mouse model . This suggests that YO-01027 could potentially be used in the treatment of diseases characterized by abnormal APP processing, such as Alzheimer’s disease.

Safety and Hazards

Dibenzazepine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGISMANBKLQL-OWJWWREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040458
Record name Dibenzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209984-56-5
Record name Dibenzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 209984-56-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzazepine
Reactant of Route 2
Reactant of Route 2
Dibenzazepine
Reactant of Route 3
Reactant of Route 3
Dibenzazepine
Reactant of Route 4
Reactant of Route 4
Dibenzazepine
Reactant of Route 5
Reactant of Route 5
Dibenzazepine
Reactant of Route 6
Reactant of Route 6
Dibenzazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.